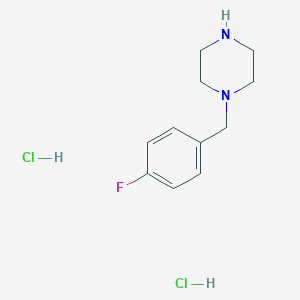
2-Hexanone, 3-methoxy-4-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 3-methoxy-4-methyl-(9CI) is an organic compound with the molecular formula C8H16O2 It is a ketone with a methoxy group and a methyl group attached to the hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanone, 3-methoxy-4-methyl-(9CI) can be achieved through several methods. One common approach involves the alkylation of 3-methoxy-2-hexanone with methyl iodide in the presence of a strong base such as sodium hydride. Another method includes the reaction of 3-methoxy-2-hexanone with methyl magnesium bromide (Grignard reagent) followed by oxidation.
Industrial Production Methods: Industrial production of 2-Hexanone, 3-methoxy-4-methyl-(9CI) typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexanone, 3-methoxy-4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted ketones
Applications De Recherche Scientifique
2-Hexanone, 3-methoxy-4-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-Hexanone, 3-methoxy-4-methyl-(9CI) involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The methoxy and methyl groups influence its reactivity and interaction with other molecules, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
- 3-Methoxy-2-hexanone
- 4-Methyl-2-hexanone
- 3-Methoxy-4-methyl-2-pentanone
Comparison: 2-Hexanone, 3-methoxy-4-methyl-(9CI) is unique due to the presence of both a methoxy and a methyl group on the hexane chain. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to its analogs. Additionally, its specific structure makes it a valuable intermediate in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
198628-57-8 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-methoxy-4-methylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5-6(2)8(10-4)7(3)9/h6,8H,5H2,1-4H3 |
Clé InChI |
WWZBQMPZQSLSFR-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)C)OC |
SMILES canonique |
CCC(C)C(C(=O)C)OC |
Synonymes |
2-Hexanone, 3-methoxy-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)
![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)


![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)



![barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate](/img/structure/B171261.png)
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)


